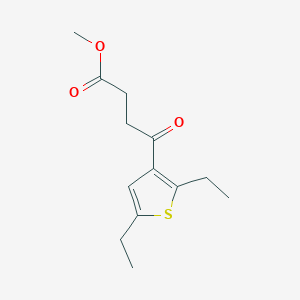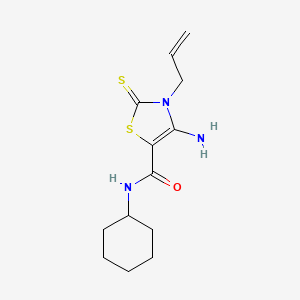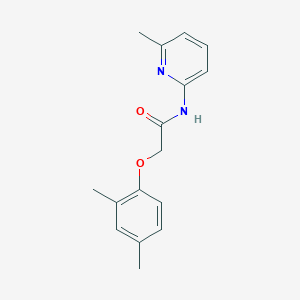
methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate, also known as MDETOB, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate is not fully understood, but it is believed to act through the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been shown to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, as well as ribonucleotide reductase, an enzyme involved in the production of nucleotides necessary for DNA and RNA synthesis.
Biochemical and Physiological Effects
methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, indicating its potential as an anti-inflammatory agent. methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, suggesting its potential use as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation is the lack of comprehensive studies on the toxicity and safety of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate, which may limit its potential use as a therapeutic agent.
Future Directions
For the study of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate include further investigation into its mechanism of action and potential therapeutic applications, as well as studies on its toxicity and safety. Additionally, research on the development of more efficient synthesis methods and analogs of methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate may lead to the discovery of more potent and selective compounds for use in the treatment of various diseases.
Synthesis Methods
Methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate is synthesized through a multistep process that involves the reaction of ethyl acetoacetate with 2,5-diethylthiophene-3-carboxylic acid, followed by the addition of methyl iodide and a base. The resulting product is then purified through column chromatography to yield methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate.
Scientific Research Applications
Methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate exhibits cytotoxic activity against cancer cells, and it has been suggested that it may be effective in the treatment of breast, lung, and colon cancer. Additionally, methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, methyl 4-(2,5-diethyl-3-thienyl)-4-oxobutanoate has been found to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
methyl 4-(2,5-diethylthiophen-3-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-4-9-8-10(12(5-2)17-9)11(14)6-7-13(15)16-3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKULVFLWYHQIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)CC)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl beta-(2,5-diethyl-3-thenoyl)propionate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide](/img/structure/B5691888.png)
![3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5691895.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5691902.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5691903.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5691919.png)
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)
![2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691922.png)


![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)

![1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5691950.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5691961.png)